Cas no 1082843-26-2 (3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide)

3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide
- 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide
- 3-(2-aminothiazol-4-yl)-N,N-dimethylbenzenesulfonamide
- 1082843-26-2
- AKOS024627831
- F2158-1760
-
- インチ: 1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-4-8(6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13)
- InChIKey: UEPJPFQJMDNMLN-UHFFFAOYSA-N
- ほほえんだ: C1(S(N(C)C)(=O)=O)=CC=CC(C2=CSC(N)=N2)=C1
計算された属性
- せいみつぶんしりょう: 283.04491901g/mol
- どういたいしつりょう: 283.04491901g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 113Ų
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2158-1760-2μmol |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide |
1082843-26-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2158-1760-3mg |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide |
1082843-26-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2158-1760-10mg |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide |
1082843-26-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2158-1760-5μmol |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide |
1082843-26-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2158-1760-2mg |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide |
1082843-26-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2158-1760-40mg |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide |
1082843-26-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2158-1760-15mg |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide |
1082843-26-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2158-1760-30mg |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide |
1082843-26-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2158-1760-20μmol |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide |
1082843-26-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2158-1760-20mg |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide |
1082843-26-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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8. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamideに関する追加情報
3-(2-Amino-1,3-Thiazol-4-Yl)-N,N-Dimethylbenzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1082843-26-2, known as 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a sulfonamide group with a thiazole ring, making it a versatile molecule with potential applications in drug discovery and materials science.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The presence of the sulfonamide group in this compound further enhances its pharmacokinetic properties, such as solubility and bioavailability. Researchers have explored the potential of this compound as a lead molecule for developing novel therapeutic agents targeting inflammatory diseases, cancer, and neurodegenerative disorders.
The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide involves a multi-step process that typically begins with the preparation of the thiazole ring. This is followed by functionalization to introduce the sulfonamide group and subsequent modifications to achieve the desired stereochemistry and regioselectivity. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the synthesis pathway, ensuring high yields and purity.
In terms of biological activity, this compound has shown promising results in vitro assays. For instance, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary in vivo experiments in animal models have indicated that it may possess anti-inflammatory and analgesic properties without significant adverse effects.
The structural versatility of 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide also makes it a valuable tool in materials science. Its ability to form stable complexes with metal ions has led to investigations into its potential use as a ligand in coordination chemistry and catalysis. Furthermore, researchers have explored its application as a building block for constructing advanced materials with tailored electronic and optical properties.
From an environmental perspective, the compound's biodegradability and ecological impact have been assessed under various conditions. Studies suggest that it exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by factors such as pH and temperature. These findings are crucial for ensuring sustainable practices during its production and disposal.
In conclusion, 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide represents a significant advancement in chemical research. Its unique structure, coupled with promising biological activity and versatile applications, positions it as a key molecule for future innovations in medicine and materials science. Continued research into its properties and potential uses will undoubtedly unlock new opportunities for its utilization across diverse industries.
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